molecular formula C14H13N3O6S B2546116 N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide CAS No. 886925-60-6

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide

Cat. No. B2546116
CAS RN: 886925-60-6
M. Wt: 351.33
InChI Key: JOFPIWYEENUVAB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. Unfortunately, the specific molecular structure analysis for “N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide” is not available in the literature .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the literature .

Scientific Research Applications

Chemistry and Pharmacological Evaluation Compounds structurally related to N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide have been evaluated for their selective and potent antagonistic properties against specific receptors, contributing to their potential in treating various diseases. For instance, a study on N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides revealed their potent and selective 5-HT(1B/1D) antagonistic properties, highlighting their relevance in neuroscience and pharmacology research (Liao et al., 2000).

Synthesis and Biological Activity Research on the synthesis of 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives, including compounds with structural similarities to the one , has shown that these derivatives exhibit antihypertensive activity in animal models. This suggests potential applications in developing new treatments for hypertension (Santilli & Morris, 1979).

Anticancer Evaluation Another study focused on the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. This research revealed that most of the tested compounds exhibited moderate to excellent anticancer activity against several cancer cell lines, suggesting the compound's framework's potential in anticancer drug development (Ravinaik et al., 2021).

Antimicrobial Activity Research on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrated moderate to significant antimicrobial activity against both Gram-negative and Gram-positive bacteria. This underscores the compound's relevance in addressing antibiotic resistance and the development of new antimicrobial agents (Khalid et al., 2016).

Safety and Hazards

The safety and hazards associated with “N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide” are not explicitly mentioned in the literature .

Future Directions

The future directions for research on “N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide” are not explicitly mentioned in the literature .

properties

IUPAC Name

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O6S/c1-24(19,20)11-5-3-2-4-9(11)13-16-17-14(23-13)15-12(18)10-8-21-6-7-22-10/h2-5,8H,6-7H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFPIWYEENUVAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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